molecular formula C10H9N B155361 1-Methylisoquinoline CAS No. 1721-93-3

1-Methylisoquinoline

Cat. No. B155361
CAS RN: 1721-93-3
M. Wt: 143.18 g/mol
InChI Key: PBYMYAJONQZORL-UHFFFAOYSA-N
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Description

1-Methylisoquinoline is an isoquinoline substituted by a methyl group at position 1 . It is a natural product found in Streptomyces . The molecular formula is C10H9N .


Synthesis Analysis

While specific synthesis methods for 1-Methylisoquinoline were not found in the search results, isoquinolines can be synthesized through a one-pot three-component reaction involving condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .


Molecular Structure Analysis

The molecular weight of 1-Methylisoquinoline is 143.18 g/mol . The InChI representation is InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3 . The Canonical SMILES representation is CC1=NC=CC2=CC=CC=C12 .


Physical And Chemical Properties Analysis

1-Methylisoquinoline has a density of 1.1±0.1 g/cm³ . Its boiling point is 248.0±0.0 °C at 760 mmHg . The vapor pressure is 0.0±0.4 mmHg at 25°C . The enthalpy of vaporization is 46.6±3.0 kJ/mol . The flash point is 106.8±11.4 °C . The index of refraction is 1.625 .

Scientific Research Applications

Application 1: Corrosion Inhibition for Mild Steel

Specific Scientific Field

Chemical Engineering

Summary of the Application

1-Methylisoquinoline is used as a corrosion inhibitor for mild steel in hydrochloric acid media . This application is significant in industries where metal equipment is exposed to aggressive environments, such as acid solutions used for pickling, chemical and electrochemical engraving of metal, industrial acid clean-up, cleaning of oil refinery equipment, acid removing sediments, and oil well acidizing .

Methods of Application or Experimental Procedures

The inhibitor 1-Methylisoquinoline is applied at various concentrations ranging from 100-600 ppm. The influence of this inhibitor on the corrosion of mild steel is studied in 1M hydrochloric acid. The efficiency of the inhibitor is analyzed using weight loss and hydrogen gas evolution methods .

Results or Outcomes

The results showed that 1-Methylisoquinoline is an efficient and good quality inhibitor. The efficiency of the inhibitor increases with its concentration at a temperature of 303 K. However, as the temperature increases to 313-323 K, the efficiency decreases. The activation energy, as well as the energy enthalpy and free energy of adsorption, increase with the increasing inhibitor concentration .

Application 2: Synthesis of Isoquinoline Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

1-Methylisoquinoline is used in the synthesis of isoquinoline derivatives . Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .

3. Methods of Application or Experimental Procedures: Various methods have been developed for the synthesis of isoquinoline and its derivatives, including metal catalysts and catalyst-free processes in water . The specific method used depends on the desired isoquinoline derivative.

Results or Outcomes

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . These derivatives have diverse structures and are used as components of anti-cancer, anti-malarial and some other drugs .

Application 3: Synthesis of Functionalized Oxazinoisoquinolines

Summary of the Application

1-Methylisoquinoline is used in the reaction with ethyl esters of 1-aryl-2-oxalylacetylenes to selectively afford functionalized oxazinoisoquinolines .

3. Methods of Application or Experimental Procedures: The reaction of 1-methylisoquinoline with ethyl esters of 1-aryl-2-oxalylacetylenes occurs under mild conditions (20–25 °C, without a catalyst) .

Results or Outcomes

The reaction selectively affords functionalized oxazinoisoquinolines with a yield of up to 88% .

Safety And Hazards

1-Methylisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

While specific future directions for 1-Methylisoquinoline were not found in the search results, it is worth noting that isoquinoline alkaloids, including 1-Methylisoquinoline, continue to garner attention in the scientific community due to their diverse biological activities .

properties

IUPAC Name

1-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYMYAJONQZORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870904
Record name 1-Methylisoquinoline
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Methylisoquinoline

CAS RN

1721-93-3, 58853-80-8
Record name 1-Methylisoquinoline
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Record name 1-Methylisoquinoline
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Record name Isoquinoline, 1-methyl-
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Record name 1-METHYLISOQUINOLINE
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Synthesis routes and methods I

Procedure details

To cooled chlorosulfonic acid (−10° C.) (16 ml) was cautiously added N-(2,2-dimethoxyethyl)-(1-phenyl)ethylamine (D90) (5 g, 0.024 mol) over a period of 2 h. The reaction was allowed to warm to ambient temperature and stirring continued for 3 d. The reaction was then poured into ice-water slurry (500 ml), basified using solid potassium carbonate followed by extraction with DCM. The organic phase was separated, dried over MgSO4, filtered and concentrated in vacuo to give the crude product as an oil. Chromatography on silica gel eluting with ethyl acetate afforded the title compound as a yellow oil (1.04 g). 1H NMR (400 MHz, CDCl3) δ (ppm): 8.40 (d, 1H), 8.13 (d, 1H), 7.81 (d, 1H), 7.68 (t, 1H), 7.60 (t, 1H), 7.51 (d, 1H), 2.97 (s, 3H).
Quantity
16 mL
Type
reactant
Reaction Step One
Name
N-(2,2-dimethoxyethyl)-(1-phenyl)ethylamine
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
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Synthesis routes and methods II

Procedure details

To cooled chlorosulfonic acid (16 ml, −10° C.) was cautiously added D7 (5 g, 0.024 mol) over a period of 2 h. Reaction was allowed to warm to ambient temperature and stirring continued for 3d. The reaction was then poured into ice-water slurry (500 ml), basified using solid potassium carbonate followed by extraction using DCM. Organic phase was separated, dried over MgSO4, filtered and concentrated under reduced pressure to leave an oil. Chromatography on silica gel eluting with ethyl acetate afforded the title compound as yellow oil.
Quantity
16 mL
Type
reactant
Reaction Step One
Name
D7
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
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reactant
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
786
Citations
RB ENGL, LL INGRAHAM - The Journal of Organic Chemistry, 1961 - ACS Publications
… In this research, 1-bromoisoquinoline was heated with 1-methylisoquinoline to give a … The yield of compound III could be increased by using the hydrochloride of 1-methylisoquinoline, …
Number of citations: 7 pubs.acs.org
HM Hassaneen, HME Hassaneen, YS Mohammed - Natural Science, 2011 - scirp.org
The reaction of 1-methylisoquinoline 1 with hy-drazonoyl halides 2 in ethanol in the presence of chitosan under microwave irradiation affords triazoloisoquinoline 4. Product 4 reacts …
Number of citations: 18 www.scirp.org
M Kieran J áMallon - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… Subsequently we found that direct, low temperature nitration of the 1-methylisoquinoline 3a … 6,7- Dimethoxy-8-formamido- 1 -methylisoquinoline 3j.--To the amine 3f (191 mg) in formic …
Number of citations: 13 pubs.rsc.org
V Boekelheide, AL SIEG - The Journal of Organic Chemistry, 1954 - ACS Publications
… , 1-methylisoquinoline is not commercially available nor … literature for the preparationof 1-methylisoquinoline, the most … directed toward the conversion of 1-methylisoquinoline to 1 - (/3…
Number of citations: 18 pubs.acs.org
BC Melzer, JG Felber, F Bracher - Beilstein Journal of Organic …, 2018 - beilstein-journals.org
… of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Direct metalation of 7-benzyloxy-6-… 1-methylisoquinoline by hydrogenolysis of both the benzylamine and benzyl ether groups. …
Number of citations: 6 www.beilstein-journals.org
TA Abdallah, HA Abdelhadi… - Phosphorus, Sulfur, and …, 2002 - Taylor & Francis
… As a part of our program aimed of developing synthesis of new isoquinoline derivatives as potential pharmaceutical and/or agrochemicals, we have recently reported on the utility of the …
Number of citations: 13 www.tandfonline.com
PBMKJ Mallon, JD Street, JA Joule - J. CHEM. SOC. PERKIN …, 1990 - researchgate.net
… Subsequently we found that direct, low temperature nitration of the 1-methylisoquinoline 3a … 6,7- Dimethoxy-8-formamido- 1 -methylisoquinoline 3j.--To the amine 3f (191 mg) in formic …
Number of citations: 0 www.researchgate.net
RAH Al-Uqaily - American Scientific Research Journal for …, 2015 - researchgate.net
… In this study, the usage of the inhibitor 1-Methylisoquinoline with various concentrations from 100-600 ppm, and its influence on corrosion of mild steel 1M hydrochloric acid and the …
Number of citations: 23 www.researchgate.net
C Bahner, J Wilson, M West, G Browder… - The Journal of …, 1957 - ACS Publications
… (0.105 mole) of 1-methylisoquinoline purchased from Sapon Laboratories, 135 g. (0.90 mole) of pdimethylaminobenzaldehyde and5.3 g. (0.039 mole)of zinc chloride was heated 6 hr. …
Number of citations: 5 pubs.acs.org
P Dostert, M Varasi, A Della Torre, C Monti… - European journal of …, 1992 - Elsevier
2,3,4-Tetrahydro-6,7-dihydroxy-1-methylisoquinoline-1-carboxylic acid (salsolinol-1-carboxylic acid) has been shown to be a bioprecursor of (R)-salsolinol in humans. We report here a …
Number of citations: 13 www.sciencedirect.com

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